molecular formula C16H10ClNO3 B11569582 3-{(E)-[(4-chlorophenyl)imino]methyl}-4-hydroxy-2H-chromen-2-one

3-{(E)-[(4-chlorophenyl)imino]methyl}-4-hydroxy-2H-chromen-2-one

Cat. No.: B11569582
M. Wt: 299.71 g/mol
InChI Key: KFEYJBGERCBYHB-UHFFFAOYSA-N
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Description

3-{(E)-[(4-chlorophenyl)imino]methyl}-4-hydroxy-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a 4-chlorophenyl group, an imino group, and a hydroxy group attached to a chromen-2-one core. It has garnered interest in scientific research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{(E)-[(4-chlorophenyl)imino]methyl}-4-hydroxy-2H-chromen-2-one typically involves the condensation of 4-chlorobenzaldehyde with 4-hydroxycoumarin in the presence of an acid catalyst. The reaction is carried out under reflux conditions in an ethanol solvent. The resulting product is then purified through recrystallization from an appropriate solvent such as tetrahydrofuran .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-{(E)-[(4-chlorophenyl)imino]methyl}-4-hydroxy-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The imino group can be reduced to form an amine.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-{(E)-[(4-chlorophenyl)imino]methyl}-4-oxo-2H-chromen-2-one.

    Reduction: Formation of 3-{(E)-[(4-chlorophenyl)amino]methyl}-4-hydroxy-2H-chromen-2-one.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-{(E)-[(4-chlorophenyl)imino]methyl}-4-hydroxy-2H-chromen-2-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 3-{(E)-[(4-nitrophenyl)imino]methyl}-4-hydroxy-2H-chromen-2-one
  • 3-{(E)-[(4-bromophenyl)imino]methyl}-4-hydroxy-2H-chromen-2-one
  • 3-{(E)-[(4-methylphenyl)imino]methyl}-4-hydroxy-2H-chromen-2-one

Uniqueness

3-{(E)-[(4-chlorophenyl)imino]methyl}-4-hydroxy-2H-chromen-2-one is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical and biological properties. The chlorine atom enhances the compound’s lipophilicity and may contribute to its biological activity by facilitating interactions with hydrophobic pockets in target proteins .

Properties

Molecular Formula

C16H10ClNO3

Molecular Weight

299.71 g/mol

IUPAC Name

3-[(4-chlorophenyl)iminomethyl]-4-hydroxychromen-2-one

InChI

InChI=1S/C16H10ClNO3/c17-10-5-7-11(8-6-10)18-9-13-15(19)12-3-1-2-4-14(12)21-16(13)20/h1-9,19H

InChI Key

KFEYJBGERCBYHB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=O)O2)C=NC3=CC=C(C=C3)Cl)O

Origin of Product

United States

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